molecular formula C15H24O5 B14292311 1-Ethyl 10-methyl 2-acetyldec-2-enedioate CAS No. 114658-85-4

1-Ethyl 10-methyl 2-acetyldec-2-enedioate

Cat. No.: B14292311
CAS No.: 114658-85-4
M. Wt: 284.35 g/mol
InChI Key: BOGVOLMYZPBVDV-UHFFFAOYSA-N
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Description

1-Ethyl 10-methyl 2-acetyldec-2-enedioate is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and an acetyl group attached to a decenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 10-methyl 2-acetyldec-2-enedioate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 10-methyl 2-acetyldec-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Ethyl 10-methyl 2-acetyldec-2-enedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl 10-methyl 2-acetyldec-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Ethyl 2-methylcyclopentane
  • 3-Ethyl-4-methylheptane

Comparison: 1-Ethyl 10-methyl 2-acetyldec-2-enedioate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

114658-85-4

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

1-O-ethyl 10-O-methyl 2-acetyldec-2-enedioate

InChI

InChI=1S/C15H24O5/c1-4-20-15(18)13(12(2)16)10-8-6-5-7-9-11-14(17)19-3/h10H,4-9,11H2,1-3H3

InChI Key

BOGVOLMYZPBVDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCCCCCC(=O)OC)C(=O)C

Origin of Product

United States

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